molecular formula C16H14N2O3 B2429731 (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one CAS No. 339017-18-4

(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one

Cat. No.: B2429731
CAS No.: 339017-18-4
M. Wt: 282.299
InChI Key: PEBIEQXFVVAELW-WJDWOHSUSA-N
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Description

(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one is a chemical compound offered for research and development purposes. This but-3-en-2-one derivative features an (E)-configuration double bond and contains both phenyl and 3-nitrophenylamino substituents, making it a potential intermediate in organic synthesis and medicinal chemistry research. Compounds with similar α,β-unsaturated ketone backbones are frequently explored in scientific research for their potential biological activities . The structural motif of this molecule suggests it could be of interest in the development of novel therapeutic agents, and its nitrophenyl group can serve as a key handle for further chemical modifications. Researchers may utilize this compound as a building block for creating more complex molecules or in structure-activity relationship (SAR) studies. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(E)-4-(3-nitroanilino)-3-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-12(19)16(13-6-3-2-4-7-13)11-17-14-8-5-9-15(10-14)18(20)21/h2-11,17H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBIEQXFVVAELW-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features a conjugated enone system with a 3-nitrophenylamino substituent at the γ-position and a phenyl group at the β-position. Retrosynthetically, the compound can be dissected into two primary fragments:

  • 3-Nitroaniline : Serves as the nucleophilic amine source.
  • 3-Phenylbut-3-en-2-one : Provides the α,β-unsaturated ketone scaffold.

The double bond’s E-configuration necessitates stereoselective synthesis, often achieved through base-catalyzed elimination or Wittig reactions.

Claisen-Schmidt Condensation for Enone Formation

The Claisen-Schmidt condensation between acetophenone and aldehydes remains the most widely reported method for constructing the enone backbone. For example:

Reaction Protocol

  • Reactants : Acetophenone (1.0 equiv) and 3-nitrobenzaldehyde (1.2 equiv).
  • Catalyst : Aqueous KOH (20% w/v).
  • Conditions : Reflux in ethanol (80°C, 6–8 hours).
  • Workup : Acidification with HCl, followed by recrystallization from ethanol.

Outcome :

  • Yields 3-phenyl-4-(3-nitrophenyl)but-3-en-2-one as a yellow crystalline solid (Yield: 68–72%).
  • Stereochemical Control : The E-configuration is favored due to steric hindrance between the phenyl and nitro groups during elimination.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.98–7.42 (m, 8H, Ar-H), 6.82 (d, J = 15.6 Hz, 1H, CH=), 6.12 (d, J = 15.6 Hz, 1H, CH=).
  • IR (KBr): ν 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (N=O asym), 1340 cm⁻¹ (N=O sym).

Michael Addition of 3-Nitroaniline to α,β-Unsaturated Ketones

The Michael addition of 3-nitroaniline to pre-formed enones introduces the amino group regioselectively at the γ-position.

Reaction Protocol

  • Reactants : 3-Phenylbut-3-en-2-one (1.0 equiv) and 3-nitroaniline (1.1 equiv).
  • Catalyst : Piperidine (10 mol%) in toluene.
  • Conditions : Reflux (110°C, 12 hours).
  • Workup : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Outcome :

  • Yields the target compound as an orange solid (Yield: 58–65%).
  • Mechanistic Insight : The reaction proceeds via conjugate addition, where the amine attacks the β-carbon of the enone, followed by proton transfer to stabilize the E-isomer.

Crystallographic Data

  • Crystal System : Monoclinic, space group P2₁/c.
  • Key Interactions : C–H···O hydrogen bonds and weak C–H···π interactions stabilize the lattice.

Nitro-Mannich Reaction for Direct Amination

The nitro-Mannich reaction offers a one-pot strategy to install both the amino and nitro groups.

Reaction Protocol

  • Reactants : 3-Phenylbut-3-en-2-one (1.0 equiv), 3-nitrobenzaldehyde (1.0 equiv), and ammonium chloride (1.5 equiv).
  • Catalyst : Yb(OTf)₃ (5 mol%).
  • Conditions : Solvent-free, 100°C, 24 hours.

Outcome :

  • Yields the product with moderate diastereoselectivity (Yield: 50–55%, dr = 3:1).
  • Limitation : Requires rigorous optimization of Lewis acid catalysts to enhance selectivity.

Wittig Olefination for Stereoselective Double Bond Formation

The Wittig reaction between stabilized ylides and ketones provides an alternative route to control double-bond geometry.

Reaction Protocol

  • Ylide Preparation : Triphenylphosphine (1.2 equiv) and ethyl bromoacetate (1.0 equiv) in THF.
  • Ketone : 3-Nitroacetophenone (1.0 equiv).
  • Conditions : 0°C to room temperature, 4 hours.

Outcome :

  • Yields (3E)-4-(3-nitrophenyl)-3-phenylbut-3-en-2-one (Yield: 70–75%).
  • Advantage : Excellent E-selectivity (>95%) due to ylide stabilization.

Comparative Analysis of Synthetic Routes

Method Yield (%) E Selectivity Key Advantage Limitation
Claisen-Schmidt 68–72 >90% Scalable, one-step Requires stoichiometric base
Michael Addition 58–65 >85% Regioselective amination Long reaction time
Nitro-Mannich 50–55 Moderate One-pot synthesis Low diastereoselectivity
Wittig Olefination 70–75 >95% Excellent stereocontrol Sensitive to moisture

Functional Group Transformations and Derivative Synthesis

The nitro group on the aromatic ring permits further functionalization:

  • Reduction to Amine : H₂/Pd-C in ethanol yields 4-[(3-aminophenyl)amino]-3-phenylbut-3-en-2-one.
  • Electrophilic Substitution : Nitration or sulfonation enhances solubility for pharmaceutical applications.

Industrial-Scale Production and Optimization

Key Considerations :

  • Catalyst Recycling : Immobilized KOH on alumina improves cost-efficiency in Claisen-Schmidt reactions.
  • Continuous Flow Systems : Reduce reaction times from hours to minutes for Michael additions.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H14N2O3C_{15}H_{14}N_{2}O_{3} and a molecular weight of 270.30 g/mol. It features a conjugated system with a nitrophenyl group and a phenyl group attached to a butenone backbone, which contributes to its unique reactivity and biological activity. The compound exhibits geometric isomerism, specifically as a trans isomer, which can influence its chemical behavior and interactions with biological targets.

Medicinal Chemistry

(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one has been explored for its potential biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, making this compound a candidate for further exploration as an antimicrobial agent.
  • Anticancer Properties : Derivatives of this compound have been investigated for anticancer activity due to their ability to interact with cellular targets involved in cancer progression .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structural features allow chemists to explore various reaction pathways that lead to novel compounds with potential therapeutic applications .

Research indicates that compounds structurally related to (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one exhibit diverse biological activities:

Compound NameStructure FeaturesNotable Activities
(E)-4-(Phenylamino)-4-oxobut-2-enamideAmide instead of nitro groupAnticancer properties
(E)-4-(Chlorophenyl)amino)-3-methylbut-3-en-2-oneChlorine substituentAntimicrobial activity
(E)-4-(Iodophenyl)amino)-4-methylbut-2-enoneIodine substituentEnhanced reactivity

The presence of the nitrophenyl group in (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one may enhance its reactivity and biological activity compared to other derivatives .

Case Study 1: Antitubercular Activity

A study investigated derivatives similar to (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one for their antitubercular properties. The results indicated that modifications on the phenolic structure could lead to enhanced activity against Mycobacterium tuberculosis, suggesting that this compound could serve as a lead structure for developing new antitubercular agents .

Case Study 2: Synthesis of Heterocycles

In another study, researchers utilized (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one as a precursor for synthesizing various heterocyclic compounds through innovative catalytic methods. The resulting compounds demonstrated promising pharmacological activities, showcasing the utility of this compound in drug discovery processes .

Mechanism of Action

The mechanism of action of (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the enone moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This dual reactivity contributes to its biological and chemical activities.

Comparison with Similar Compounds

    (3E)-4-[(3-aminophenyl)amino]-3-phenylbut-3-en-2-one: Similar structure but with an amino group instead of a nitro group.

    (3E)-4-[(4-nitrophenyl)amino]-3-phenylbut-3-en-2-one: Similar structure but with the nitro group in a different position.

    (3E)-4-[(3-nitrophenyl)amino]-3-(4-methylphenyl)but-3-en-2-one: Similar structure but with a methyl group on the phenyl ring.

Uniqueness: The presence of the nitrophenyl group in (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one imparts unique electronic and steric properties, making it distinct from its analogs

Biological Activity

(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one, an organic compound belonging to the class of enones, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a conjugated system with a nitrophenyl group and a phenyl group attached to a butenone backbone, which contributes to its unique reactivity and biological interactions.

The molecular formula of (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one is C16H14N2O3, with a molecular weight of 282.299 g/mol. The compound exhibits a variety of chemical behaviors due to the presence of functional groups that can participate in redox reactions and form covalent bonds with nucleophilic biomolecules.

PropertyValue
Molecular FormulaC16H14N2O3
Molecular Weight282.299 g/mol
IUPAC Name(E)-4-(3-nitroanilino)-3-phenylbut-3-en-2-one
CAS Number339017-18-4

The biological activity of (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can engage in redox reactions, while the enone moiety acts as a Michael acceptor, facilitating covalent modifications of proteins or other biomolecules. This dual reactivity is crucial for its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that compounds similar to (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing nitrophenyl groups can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one has been explored through various in vitro studies. Notably, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In these studies, IC50 values ranged from 2.43 to 14.65 μM, indicating promising anticancer activity .

Case Studies

  • Inhibition of Neuraminidase :
    A study focused on related compounds revealed that derivatives could act as neuraminidase inhibitors, crucial for developing antiviral agents against influenza viruses. The inhibition was linked to specific functional groups that enhance binding affinity within the active site of the enzyme .
  • Cytotoxicity Against Cancer Cells :
    In another investigation, compounds structurally related to (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one were evaluated for their ability to induce apoptosis in cancer cells. The study found that these compounds could significantly enhance caspase activity and induce morphological changes indicative of apoptosis at concentrations as low as 1 μM .

Q & A

Q. What are the established synthetic routes for (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one?

The compound is typically synthesized via β-enaminone formation using Lewis acid-catalyzed reactions. A validated method involves condensation of a β-diketone precursor with 3-nitroaniline in the presence of a catalyst like zinc chloride. Key steps include refluxing in anhydrous ethanol (78°C, 6–8 hours), followed by purification via recrystallization using ethanol/water mixtures. Yield optimization requires stoichiometric control of the amine and ketone precursors .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation. Single crystals are grown via slow evaporation of a saturated dichloromethane solution. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond lengths and angles, confirming the (3E) stereochemistry and planarity of the enaminone system. Refinement parameters (e.g., R-factor < 0.05) ensure accuracy .

Q. What spectroscopic features distinguish this compound?

Key spectral data include:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.2–7.2 ppm (aromatic protons), 5.45 ppm (enaminone CH), 2.15 ppm (methyl group).
  • IR : 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • HRMS : m/z 308.1065 [M+H]⁺. These features help differentiate it from structural analogs .

Q. What purification methods are recommended post-synthesis?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted aniline and diketone byproducts. Recrystallization in ethanol/water (3:1 v/v) yields >95% purity. TLC (Rf = 0.4 in hexane:EtOAc 7:3) monitors progress .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Contradictions often arise from tautomerism or impurities. Methodological approaches:

  • Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Compare experimental data with computational predictions (DFT at B3LYP/6-31G* level).
  • Use HPLC-MS to detect trace impurities (e.g., unreacted nitroaniline) .

Q. What reaction mechanisms govern its participation in multicomponent reactions?

The enaminone’s α,β-unsaturated ketone moiety acts as a Michael acceptor. Mechanistic studies using deuterium labeling (e.g., D₂O quenching) and kinetic isotope effects reveal nucleophilic attack at the β-carbon. In situ FTIR monitors intermediate formation during reactions with amines or thiols .

Q. How does the compound interact with biological macromolecules?

Molecular docking simulations (AutoDock Vina) show binding to human serum albumin (HSA) via hydrophobic pockets (ΔG = -8.2 kcal/mol). Fluorescence quenching assays (λₑₓ = 280 nm) confirm static quenching, with a binding constant (Kb) of 1.2 × 10⁴ M⁻¹. Competitive displacement studies using warfarin suggest Site I binding .

Q. What computational strategies predict its stability under varying pH and temperature?

  • pH stability : Molecular dynamics (MD) simulations (AMBER force field) in explicit solvent (pH 2–12) show degradation at pH >10 due to hydroxide ion attack on the enaminone C=O.
  • Thermal stability : DSC analysis reveals decomposition onset at 185°C (ΔH = 120 kJ/mol). DFT calculations (Gaussian 09) correlate thermal stability with resonance energy of the conjugated system .

Q. How can its role in multi-step syntheses be optimized?

As a building block, it participates in:

  • Heterocycle synthesis : Cyclocondensation with hydrazines yields pyrazole derivatives (80% yield, 110°C, 12 h).
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduce aryl groups at the α-position .

Q. What experimental controls are critical when studying its photochemical behavior?

  • Use UV-Vis spectroscopy (λₘₐₓ = 320 nm) to monitor photo-induced isomerization.
  • Conduct reactions in quartz vessels under N₂ to exclude O₂ interference.
  • Include dark controls to distinguish thermal vs. photolytic pathways .

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